molecular formula C5H6N6 B583138 1,5-Diaminoimidazole-4-carboximidoyl cyanide CAS No. 141563-07-7

1,5-Diaminoimidazole-4-carboximidoyl cyanide

Katalognummer: B583138
CAS-Nummer: 141563-07-7
Molekulargewicht: 150.145
InChI-Schlüssel: MACVNLUZTYIQGX-CNKSLCODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diaminoimidazole-4-carboximidoyl cyanide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Eigenschaften

CAS-Nummer

141563-07-7

Molekularformel

C5H6N6

Molekulargewicht

150.145

IUPAC-Name

(2Z)-2-amino-2-(1-amino-5-iminoimidazol-4-ylidene)acetonitrile

InChI

InChI=1S/C5H6N6/c6-1-3(7)4-5(8)11(9)2-10-4/h2,8H,7,9H2/b4-3-,8-5?

InChI-Schlüssel

MACVNLUZTYIQGX-CNKSLCODSA-N

SMILES

C1=NC(=C(C#N)N)C(=N)N1N

Synonyme

1H-Imidazole-4-acetonitrile,1,5-diamino-alpha-imino-(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diaminoimidazole-4-carboximidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Diaminoimidazole-4-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield simpler imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Diaminoimidazole-4-carboximidoyl cyanide has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,5-Diaminoimidazole-4-carboximidoyl cyanide exerts its effects is not well-documented. it is likely to interact with various molecular targets and pathways, similar to other imidazole derivatives. For example, it might inhibit specific enzymes or modulate signaling pathways involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diaminoimidazole: Similar in structure but lacks the carboximidoyl cyanide group.

    4,5-Diaminoimidazole: Similar in structure but has different substitution patterns.

    1,2,4-Triazole: Another heterocyclic compound with similar applications but different structural features.

Uniqueness

1,5-Diaminoimidazole-4-carboximidoyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be suitable .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.